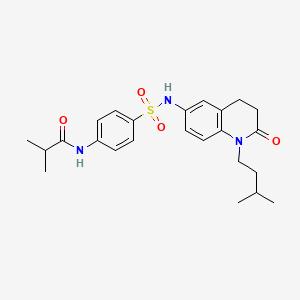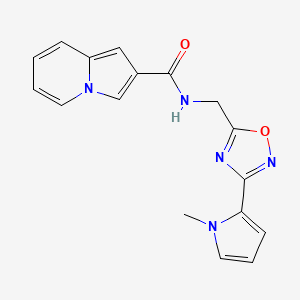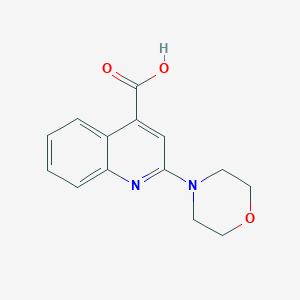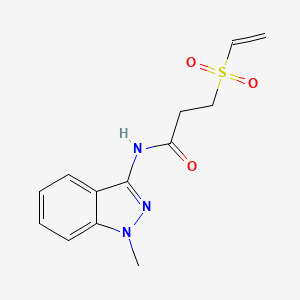
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anticancer Activity
Research on novel urea and bis-urea derivatives, including primaquine with hydroxyphenyl or halogenphenyl substituents, highlights the potential antiproliferative and anticancer activities of these compounds. For instance, specific derivatives have shown significant activity against cancer cell lines, particularly breast carcinoma cells, suggesting potential applications in cancer therapy (Perković et al., 2016).
Histone Deacetylase Inhibition
A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines has been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit cytotoxic effects on PC-3 cells, demonstrating their potential as HDAC inhibitors and their role in suppressing the growth of prostate cancer cells (Liu et al., 2015).
Antagonistic Activity Against Human Adenosine A(3) Receptor
Isoquinoline and quinazoline urea derivatives have been identified as binders to human adenosine A(3) receptors, with specific derivatives synthesized and tested for their affinities. These compounds have potential applications in characterizing the human A(3) receptor and could be useful in developing therapeutics targeting this receptor (Muijlwijk-Koezen et al., 2000).
Synthetic Methodologies
Research into the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, as well as inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, illustrates the wide range of scientific applications for compounds related to urea and tetrahydroquinoline derivatives. These studies contribute to the development of new methodologies for constructing complex molecules with potential therapeutic applications (Sujayev et al., 2016).
Fluorescence Studies
Compounds related to 6-methoxy-4-quinolone have been investigated for their strong fluorescence in a wide pH range of aqueous media. This characteristic makes them suitable as fluorescent labeling reagents, opening avenues for their use in biomedical analysis and imaging (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-6-7-15-13-16(10-11-18(15)24)22-21(26)23-17-8-4-5-9-19(17)27-3/h4-5,8-11,13-14H,6-7,12H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGUXZYFYGZGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2593702.png)
![Methyl thieno[3,2-b]pyridine-5-carboxylate](/img/structure/B2593703.png)


![1,7-dimethyl-3,8-bis(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593706.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2593711.png)
![N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2593713.png)


